N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom. The thiazole ring is a component of larger compounds, including some pharmaceuticals and synthetic materials .
Synthesis Analysis
Thiazoles can be synthesized through several methods, including the reaction of α-haloketones with thioamides . The specifics of the synthesis would depend on the exact substituents desired on the thiazole ring .Molecular Structure Analysis
The thiazole ring is planar and aromatic. It has 6 π-electrons, which fulfills Hückel’s rule for aromaticity . The electron-deficient nature of the thiazole ring can enable efficient intermolecular π–π overlap .Chemical Reactions Analysis
Thiazoles can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical and Chemical Properties Analysis
Thiazoles are typically colorless, aromatic liquids that have a heterocyclic structure. They are polar due to the presence of electronegative sulfur and nitrogen atoms in the ring .Scientific Research Applications
Synthetic Pathways and Chemical Reactions
Compounds containing the thiazole and thiazoline moieties are subjects of synthetic chemistry research, focusing on developing new synthetic pathways and understanding their chemical reactions. For instance, the study of thiadiazoles and thiadiazolines elaborates on the synthesis of various substituted derivatives, showcasing their chemical versatility and potential for generating biologically active compounds (Moss & Taylor, 1982).
Antimicrobial Properties
Some derivatives of thiazole and thiazoline have been synthesized and evaluated for their antimicrobial activities. A study on new 1,2,3,4-tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives as potential biological agents found significant inhibition on bacterial and fungal growth, highlighting the antimicrobial potential of these compounds (Akbari et al., 2008).
Agricultural Applications
In the agricultural sector, thiazole derivatives have been used to develop sustained release formulations of fungicides. A study on polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole demonstrated the advantages of these carrier systems in enhancing the efficacy and reducing the toxicity of fungicides (Campos et al., 2015).
Anticancer Activity
Thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, indicating the potential of thiazole derivatives as anticancer agents. The structure-activity relationship studies help in understanding the critical features required for anticancer activity (Cai et al., 2016).
Mechanism of Action
Target of Action
Similar thiazole-quinolinium derivatives have been reported to target ftsz, a protein essential for bacterial cell division .
Mode of Action
Related thiazole-quinolinium derivatives have been found to stimulate ftsz polymerization in bacterial cells, disrupting its dynamic assembly and z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity.
Biochemical Pathways
The disruption of ftsz polymerization by related compounds suggests that the compound may interfere with bacterial cell division pathways .
Result of Action
Related compounds have been observed to alter the morphology of bacterial cells, causing them to display a more elongated shape compared to untreated cells .
Future Directions
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-14-2-6-16(7-3-14)21(28)27-23-26-20-18(10-11-19(20)30-23)22(29)25-13-12-15-4-8-17(24)9-5-15/h2-9,18H,10-13H2,1H3,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBICCJORSLAKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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